molecular formula C11H13NO3 B1222631 N-Isopropylterephthalamic acid CAS No. 779-47-5

N-Isopropylterephthalamic acid

Cat. No.: B1222631
CAS No.: 779-47-5
M. Wt: 207.23 g/mol
InChI Key: PRCGIFCKPACTDG-UHFFFAOYSA-N
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Description

It is formed via oxidative metabolism of procarbazine's aldehyde derivatives, primarily mediated by xanthine oxidase in the liver and kidneys . This compound is excreted renally, accounting for up to 75% of procarbazine's urinary metabolites, with only 5% of the parent drug remaining unchanged . Its role in procarbazine's pharmacological and toxicological profile stems from its association with DNA alkylation and cytotoxic effects, contributing to the drug’s antineoplastic activity and side effects .

Properties

IUPAC Name

4-(propan-2-ylcarbamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-7(2)12-10(13)8-3-5-9(6-4-8)11(14)15/h3-7H,1-2H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCGIFCKPACTDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40228529
Record name N-Isopropylterephthalamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40228529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

779-47-5
Record name N-Isopropylterephthalamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000779475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Isopropylterephthalamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40228529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ISOPROPYLTEREPHTHALAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6LXS5VI5Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Isopropylterephthalamic acid can be synthesized through the reaction of terephthalic acid with isopropylamine. The reaction typically involves the following steps:

    Activation of Terephthalic Acid: Terephthalic acid is first activated by converting it into its acid chloride form using thionyl chloride or oxalyl chloride.

    Amidation Reaction: The activated terephthalic acid is then reacted with isopropylamine under controlled conditions to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves:

    Large-scale Activation: Using industrial-grade thionyl chloride or oxalyl chloride for the activation of terephthalic acid.

    Efficient Amidation: Employing high-purity isopropylamine and optimized reaction conditions to maximize the yield of this compound.

Chemical Reactions Analysis

Types of Reactions: N-Isopropylterephthalamic acid undergoes various chemical reactions, including:

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield terephthalic acid and isopropylamine.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Electrophilic reagents such as bromine or nitric acid.

Major Products:

    Hydrolysis: Terephthalic acid and isopropylamine.

    Oxidation: Corresponding carboxylic acids.

    Substitution: Substituted aromatic derivatives.

Scientific Research Applications

Medicinal Applications

1.1 Anticancer Properties

N-Isopropylterephthalamic acid has shown potential as an anticancer agent. It is studied for its ability to inhibit tumor growth and enhance the efficacy of existing chemotherapeutics. Recent studies have indicated that compounds derived from terephthalic acid, including this compound, can interact with cellular pathways involved in cancer proliferation and metastasis. For instance, one study highlighted its role in enhancing the effectiveness of traditional cytotoxic agents when used in combination therapies .

1.2 Drug Delivery Systems

This compound has been integrated into drug delivery systems, particularly in the development of hydrogels. These hydrogels can be functionalized to target specific pathogens, such as bacteria and fungi, making this compound a critical component in designing effective antimicrobial therapies. A notable study demonstrated that hydrogels modified with this compound could selectively bind to various microorganisms, significantly improving infection management strategies .

Polymer Science

2.1 Synthesis of Functional Polymers

This compound is utilized in synthesizing functional polymers that exhibit unique thermal and mechanical properties. These polymers are essential in creating materials for various applications, including biomedical devices and smart materials that respond to environmental stimuli. The integration of this compound into polymer matrices enhances their performance characteristics, such as biocompatibility and responsiveness to temperature changes.

2.2 Hydrogel Development

The compound plays a pivotal role in developing temperature-responsive hydrogels. These materials can transition between different states based on temperature variations, making them suitable for applications in drug delivery and tissue engineering. Research has shown that hydrogels incorporating this compound can effectively encapsulate drugs and release them in a controlled manner when triggered by temperature changes .

Material Engineering

3.1 Production of High-Performance Materials

This compound is also explored for its potential in producing high-performance materials used in various industrial applications. Its incorporation into polymer blends can enhance properties such as durability, flexibility, and resistance to environmental factors.

3.2 Coatings and Adhesives

The compound is being investigated for use in coatings and adhesives due to its chemical stability and adhesion properties. These materials are crucial in industries ranging from automotive to construction, where strong bonding agents are required.

Table 1: Summary of Key Studies Involving this compound

Study ReferenceApplication AreaFindings
Antimicrobial HydrogelsDemonstrated effective binding to Gram-positive and Gram-negative bacteria; rapid detection capabilities
Anticancer ResearchShowed enhanced efficacy when combined with traditional cytotoxic agents
Polymer SynthesisDeveloped functional polymers with improved thermal properties

Mechanism of Action

The mechanism of action of N-Isopropylterephthalamic acid is primarily related to its role as a metabolite of procarbazine. Procarbazine is metabolized in the body to form this compound, which may contribute to its antineoplastic effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with DNA synthesis and repair, leading to the inhibition of cancer cell growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

N,N-Dimethylterephthalamic Acid
  • Synthesis : Produced by reacting terephthalic acid with lower alkyl amides (e.g., N-methylacetamide) or nitriles in oleum at 25–100°C .
  • Key Differences: The dimethyl substitution at the amide nitrogen contrasts with the isopropyl group in N-isopropylterephthalamic acid.
N-Isoamylphthalamide
  • Structure : Features an isoamyl (3-methylbutyl) group instead of isopropyl.
  • Implications : The longer alkyl chain increases lipophilicity, which may enhance membrane permeability but reduce renal excretion efficiency compared to this compound .
N-Isopropylphthalimide
  • Structure : A cyclic imide derivative with an isopropyl substituent, distinct from the linear terephthalamic acid backbone .
  • Reactivity : The phthalimide ring system confers rigidity and electron-withdrawing properties, influencing its chemical reactivity and biological interactions compared to the amide-based this compound.

Physicochemical and Pharmacokinetic Properties

Compound Key Substituent LogP* (Predicted) Metabolic Pathway Excretion Route
This compound Isopropyl amide ~1.2 (moderate) Oxidative (xanthine oxidase) Urine (70–75%)
N,N-Dimethylterephthalamic acid Methyl amide ~0.8 Synthetic (non-biological) N/A
N-Isoamylphthalamide Isoamyl amide ~2.5 Undocumented Likely renal/hepatic
N-Isopropylphthalimide Isopropyl cyclic imide ~1.5 Undocumented Likely hepatic

*LogP values estimated using substituent contribution models.

Biological Activity

N-Isopropylterephthalamic acid (N-IPTA) is a compound that has garnered attention in various fields, particularly in medicinal chemistry and environmental science. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

This compound is characterized by the molecular formula C11H13NO3C_{11}H_{13}NO_3 and is classified under various chemical databases as a derivative of terephthalic acid. Its structure features an isopropyl group attached to a terephthalamic acid backbone, which influences its solubility and biological interactions.

Anticancer Potential

One of the most notable areas of research surrounding N-IPTA is its potential anticancer activity. It has been identified as a major urinary metabolite of the chemotherapy agent azoprocarbazine, suggesting that it may play a role in the drug's therapeutic effects or side effects .

  • Mechanism of Action : N-IPTA may interact with cellular pathways involved in cancer proliferation and apoptosis. Studies have indicated that compounds similar to N-IPTA exhibit cytotoxic effects against various cancer cell lines by inhibiting tubulin polymerization, thereby disrupting mitosis .

Toxicological Profile

The toxicological profile of N-IPTA has been assessed through various studies:

  • Acute Toxicity : Research indicates that N-IPTA has low acute toxicity levels. In repeated dose studies, no significant adverse effects were reported at lower concentrations .
  • Genotoxicity : N-IPTA did not show mutagenic properties in bacterial assays, indicating a favorable safety profile for further development .

Study 1: Metabolism and Excretion

A study highlighted the metabolic pathways of azoprocarbazine leading to the formation of N-IPTA. It was observed that the compound was rapidly excreted in urine, suggesting efficient metabolism .

Study 2: Cytotoxic Effects on Cancer Cell Lines

In vitro studies demonstrated that N-IPTA exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the disruption of microtubule dynamics, which is crucial for cell division .

Summary of Biological Activities

Activity TypeObservationsReference
Anticancer ActivityCytotoxic effects on cancer cell lines
Acute ToxicityLow toxicity levels in repeated dosing
GenotoxicityNon-mutagenic in bacterial assays

Metabolic Pathways

CompoundMetabolitePathway DescriptionReference
AzoprocarbazineThis compoundHydrolysis and conjugation leading to urinary excretion

Research Findings

Recent studies have explored the solubility of terephthalic acid derivatives, including N-IPTA, in various solvents, highlighting its potential applications in drug formulation and delivery systems. The solubility characteristics can significantly affect its bioavailability and therapeutic efficacy .

Q & A

Q. What are the primary metabolic pathways of N-Isopropylterephthalamic acid, and how can they be experimentally validated?

this compound is a metabolite of procarbazine, formed via oxidative degradation of methylhydrazine derivatives . To validate its metabolic pathways, researchers should employ high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to trace urinary excretion profiles. Comparative pharmacokinetic studies in animal models (e.g., rodents) can isolate metabolic intermediates, while isotopic labeling (e.g., ^13C or ^14C) helps track degradation products .

Q. What experimental models are suitable for studying the pharmacological role of this compound in cancer therapy?

In vitro cell lines (e.g., leukemia or lymphoma models) treated with procarbazine can be used to monitor this compound formation via intracellular oxidation. In vivo studies should measure plasma and urinary concentrations using validated bioanalytical methods. Dose-response relationships and toxicity thresholds should be established using standardized protocols for IC50/EC50 calculations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic data for this compound across studies?

Discrepancies may arise from variations in experimental conditions (e.g., pH, temperature) or analytical sensitivity. To address this:

  • Perform meta-analyses of existing pharmacokinetic data, applying statistical measures like Cohen’s d to quantify effect sizes .
  • Replicate conflicting studies under controlled conditions, ensuring standardized protocols for sample collection and instrumentation (e.g., LC-MS calibration) .
  • Use cluster analysis to identify outlier datasets and investigate potential confounding variables (e.g., interspecies differences) .

Q. What methodologies optimize the stability of this compound in long-term storage for pharmacokinetic studies?

Stability studies should assess degradation under varying temperatures (4°C, -20°C, -80°C), pH levels, and light exposure. Accelerated stability testing (e.g., 40°C/75% relative humidity) can predict shelf life. Analytical validation via periodic LC-MS or NMR analyses is critical. For aqueous solutions, lyophilization with cryoprotectants (e.g., trehalose) may enhance stability .

Q. How can synthetic routes for this compound be improved to achieve higher purity for mechanistic studies?

  • Route optimization : Compare direct synthesis (e.g., condensation of isopropylamine with terephthalic acid derivatives) vs. oxidative pathways from procarbazine analogs.
  • Purification : Use preparative HPLC or recrystallization with polar solvents (e.g., ethanol/water mixtures).
  • Characterization : Validate purity via ^1H/^13C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis. Quantify residual solvents using gas chromatography .

Q. What strategies mitigate confounding factors in toxicity assessments of this compound?

  • In vitro : Use primary hepatocytes or renal proximal tubule cells to assess organ-specific toxicity. Include positive/negative controls (e.g., cisplatin for nephrotoxicity).
  • In vivo : Apply OECD guidelines for acute/chronic toxicity testing, ensuring sample sizes are statistically powered (e.g., n ≥ 8 per group). Monitor biomarkers like serum creatinine (renal function) and ALT/AST (hepatic injury) .
  • Data analysis : Use multivariate regression to adjust for covariates (e.g., age, sex) and Kaplan-Meier survival curves for longitudinal studies .

Methodological Resources

  • Analytical Protocols : Refer to Medicinal Chemistry Research guidelines for LC-MS/MS parameters and IUPAC-compliant compound characterization .
  • Statistical Frameworks : Apply Sandler’s A-test for sampling distributions and central limit theorem-based error analysis .
  • Ethical Compliance : Ensure all animal studies adhere to ARRIVE 2.0 guidelines for reporting .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Isopropylterephthalamic acid
Reactant of Route 2
Reactant of Route 2
N-Isopropylterephthalamic acid

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